N-(N-glycylglycyl)-L-Alanine monohydrochloride
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Overview
Description
N-(N-glycylglycyl)-L-Alanine monohydrochloride is a compound that belongs to the class of peptides It is a derivative of alanine, a non-essential amino acid, and is characterized by the presence of two glycine residues attached to the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-glycylglycyl)-L-Alanine monohydrochloride typically involves the stepwise addition of glycine residues to the alanine molecule. One common method is the use of solid-phase peptide synthesis (SPPS), where the alanine is first attached to a solid resin, and then glycine residues are sequentially added using coupling reagents such as carbodiimides. The final product is then cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the repetitive steps of coupling and deprotection. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(N-glycylglycyl)-L-Alanine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(N-glycylglycyl)-L-Alanine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of peptide-based materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-(N-glycylglycyl)-L-Alanine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide consisting of two glycine residues.
Glycylglycylglycine: A tripeptide with three glycine residues.
N-(N-glycylglycyl)glycine: Another tripeptide with a similar structure.
Uniqueness
N-(N-glycylglycyl)-L-Alanine monohydrochloride is unique due to the presence of the alanine residue, which imparts distinct chemical and biological properties compared to other similar peptides. This uniqueness makes it valuable for specific research applications where the properties of alanine are desired.
Properties
Molecular Formula |
C7H14ClN3O4 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13N3O4.ClH/c1-4(7(13)14)10-6(12)3-9-5(11)2-8;/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14);1H/t4-;/m0./s1 |
InChI Key |
UCYJYTCNHXGMGP-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CN.Cl |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CN.Cl |
Origin of Product |
United States |
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